

What are the chemical properties of BES sodium salt?

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Compound of Interest

Compound Name: *BES sodium salt*

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An In-depth Technical Guide to the Chemical Properties of **BES Sodium Salt**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, commonly known as **BES sodium salt**, is a zwitterionic buffering agent widely utilized in biochemical, molecular biology, and cell culture applications.[1][2] As one of the "Good's buffers" developed in the 1960s, it was designed for high water solubility, minimal interaction with biological components, and a pKa value near physiological pH.[3][4] Its ability to maintain a stable pH environment is critical for a vast range of experiments, from enzyme kinetics and protein stability studies to its crucial role in high-efficiency calcium phosphate-mediated transfection of eukaryotic cells.[3][5][6]

This technical guide provides a comprehensive overview of the core chemical properties of **BES sodium salt**, detailed experimental protocols for its characterization, and logical workflows for its application.

Core Chemical and Physical Properties

BES sodium salt is typically supplied as a white crystalline powder.[1] It is known for its high purity, stability under standard laboratory conditions, and excellent solubility in aqueous solutions.[4]

Quantitative Data Summary

The key quantitative properties of **BES sodium salt** are summarized below for easy reference. These values represent typical specifications from commercial suppliers and data from scientific literature.

Property	Value	Citations
IUPAC Name	Sodium 2-[bis(2-hydroxyethyl)amino]ethanesulfonate	[7][8]
Synonyms	N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt	[9][10]
CAS Number	66992-27-6	[2][9][10]
Molecular Formula	C ₆ H ₁₄ NNaO ₅ S	[5][9][11]
Molecular Weight	235.23 g/mol	[5][9][10]
pKa (of free acid)	7.1 at 25°C; 7.15 at 20°C	[3][12]
Useful pH Range	6.4 – 7.8	[5][9][11]
Appearance	White crystalline powder	[1]
Solubility in Water	333.3 mg/mL; 2.4 g/100mL	[9][11]
Purity (Assay)	≥99% (by titration)	[9][11][12]
Storage Conditions	Room temperature, protected from moisture	[5]

Chemical Structure and Buffering Principle

BES is a zwitterionic buffer, containing both a tertiary amine and a sulfonic acid group. The pKa of 7.1 (at 25°C) is attributed to the protonation of the tertiary amine. In solution, BES exists in equilibrium between its protonated (acidic) and deprotonated (basic) forms. This equilibrium allows it to resist changes in pH upon the addition of an acid or base, making it an effective buffer in the pH range of 6.4 to 7.8.[3][9]

BES Buffering Equilibrium

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **BES sodium salt**.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and standard method.^[5]

Objective: To determine the pKa of the BES buffer by titrating it with a strong base and monitoring the pH.

Materials:

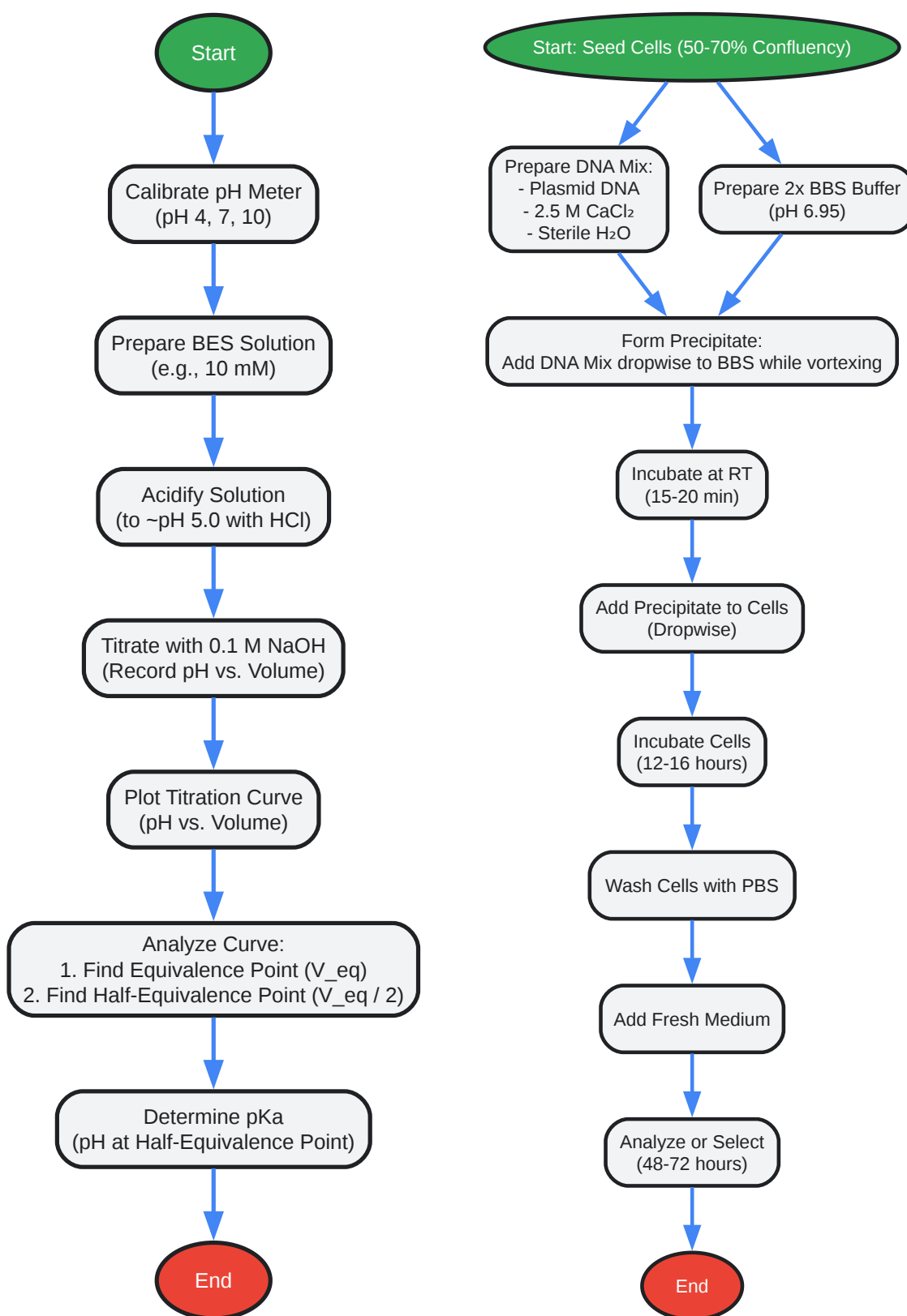
- **BES sodium salt**
- 0.1 M Sodium Hydroxide (NaOH), standardized solution
- 0.1 M Hydrochloric Acid (HCl), standardized solution
- High-purity deionized water, carbonate-free
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- 50 mL burette
- Beakers

Methodology:

- Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.^[9]

- Sample Preparation:
 - Accurately weigh a sample of **BES sodium salt** to prepare a solution of known concentration (e.g., 20 mL of a 10 mM solution).
 - Dissolve the sample in deionized water in a beaker.
 - Place the beaker on a magnetic stirrer and add a stir bar.
- Initial pH Adjustment: Lower the pH of the solution to approximately 1.5-2.0 pH units below the expected pKa (i.e., to ~pH 5.0) by adding 0.1 M HCl. This ensures the buffer is fully in its protonated (acidic) form.[\[10\]](#)
- Titration:
 - Immerse the pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
 - Begin gentle stirring.
 - Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).
 - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[\[9\]](#)
 - Continue the titration until the pH is approximately 1.5-2.0 units above the expected pKa (i.e., to ~pH 9.0).
- Data Analysis:
 - Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Calculate the first derivative of the curve ($\Delta\text{pH}/\Delta V$). The peak of the first derivative plot corresponds to the equivalence point.

- The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point). This point is the inflection point on the original titration curve.[\[13\]](#)
- Perform the titration in triplicate to ensure reproducibility.[\[9\]](#)



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